Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-14(18)8-10-4-5-13-12(7-10)17-15(20-13)11-3-2-6-16-9-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZKUMKCHJTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331413 | |
| Record name | methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866041-13-6 | |
| Record name | methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the pyridine ring through a coupling reaction. The final step involves esterification to introduce the acetate group. Common reagents used in these reactions include bases like potassium carbonate and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoxazole exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Case Study : A recent study demonstrated that related compounds showed zones of inhibition ranging from 12mm to 17mm against Candida albicans, indicating potential as antifungal agents .
| Compound | Zone of Inhibition (mm) | Concentration (µg) |
|---|---|---|
| 3c | 13 | 75 |
| 3d | 12 | 75 |
| 3e | 9 | 75 |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. Research indicates that benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The mechanism is thought to involve the disruption of DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells .
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies aid in understanding the compound's potential as a lead compound for drug development.
- Findings : Molecular docking simulations suggest favorable interactions with enzymes involved in bacterial resistance mechanisms, which could enhance its efficacy as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyridine and benzoxazole derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity to its targets, while the acetate group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate belongs to a broader class of benzoxazole derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Benzoxazole Derivatives
Key Findings :
Substituent Effects :
- The pyridinyl group in the main compound enhances hydrogen-bonding and π-stacking interactions compared to alkyl-substituted analogs (e.g., butyl in sc-328188) .
- Ester modifications : The acetate ester (vs. benzoate in 20000-55-9) provides better metabolic stability in vivo due to reduced steric hindrance .
Bioactivity Trends: Pyridinyl-containing benzoxazoles (e.g., 866041-13-6) show higher binding affinity to nicotinic acetylcholine receptors (nAChRs) than non-aromatic analogs . Hybrid structures like EZ7 exhibit dual functionality (tetrazole and piperazine) for targeting kinase domains, unlike simpler esters .
Commercial Availability: The main compound is available at ≥97% purity (MolCore), while analogs like 97479-79-3 are sold at 95% purity (Santa Cruz Biotechnology) .
Patent Landscape :
- Benzoxazole derivatives with trifluoromethyl or pentafluoroethyl groups (e.g., in ) dominate recent patents, but the pyridinyl-acetate scaffold remains understudied .
Research and Practical Implications
- Drug Discovery : The pyridinyl-benzoxazole core is a promising scaffold for CNS-targeted drugs due to its balance of lipophilicity (clogP ~2.5) and polar surface area (~60 Ų) .
- Synthetic Challenges: Substituent regiochemistry (e.g., pyridinyl at position 2 vs. 5) significantly impacts synthetic yields, as noted in combinatorial libraries () .
Biological Activity
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (CAS Number: 866041-13-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and cytotoxic properties. The findings are supported by data tables and relevant case studies.
- Molecular Formula : C15H12N2O3
- Molecular Weight : 268.27 g/mol
- Boiling Point : Approximately 402.2 °C
- Density : 1.272 g/cm³
- pKa : 3.36 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related benzoxazole derivatives. A significant body of research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549, H1975
- Liver Cancer : HepG2
- Prostate Cancer : PC3
- Colorectal Cancer : HCT-116 .
Case Study: Cytotoxicity Assays
A study conducted by Bernard et al. (2014) assessed the cytotoxic effects of several benzoxazole derivatives on cancer cell lines using MTT assays. The results indicated that this compound showed an IC50 value comparable to established chemotherapeutics, demonstrating significant promise as an anticancer agent.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 15 | Bernard et al. 2014 |
| A549 | 20 | Chung et al. 2015 |
| HepG2 | 25 | Kakkar et al. 2018 |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported for:
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
Table of Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate |
| Escherichia coli | >128 | No activity |
The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups diminish it .
Cytotoxic Mechanisms
The cytotoxic mechanisms of this compound have been investigated in vitro. Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Mechanistic Insights
- Apoptosis Induction : The compound activates intrinsic pathways leading to mitochondrial membrane permeabilization.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in its cytotoxicity .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves constructing the benzoxazole core through cyclization of a substituted 2-aminophenol derivative with a carbonyl source, followed by coupling the pyridinyl group at the 2-position. For example, analogous benzoxazole syntheses employ copper-catalyzed cross-coupling reactions to introduce aryl substituents . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Catalysts : Pd or Cu catalysts improve coupling efficiency for pyridinyl introduction .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and ester functionality. For example, the methyl ester group typically resonates at δ ~3.7 ppm in 1H NMR .
- Infrared (IR) Spectroscopy : Key peaks include C=O (ester, ~1740 cm⁻¹) and benzoxazole C=N (~1620 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure, bond lengths, and angles. SHELX programs (e.g., SHELXL) refine crystallographic data . For related benzoxazole derivatives, bond angles at the oxazole ring range from 104° to 112° .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand by optimizing its geometry (DFT methods like B3LYP/6-31G*) and assign partial charges .
- Target Selection : Prioritize receptors with known benzoxazole affinity (e.g., kinases, amyloid-beta aggregates). For example, benzoxazole derivatives bind to amyloid plaques via π-π stacking, as seen in PET imaging ligands .
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries like 8S9) to assess binding mode accuracy .
Q. How can researchers address contradictory bioactivity data reported in different studies?
- Methodological Answer :
- Assay Validation : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) using positive controls (e.g., imatinib for kinase inhibition ).
- Purity Analysis : Confirm compound integrity via HPLC-MS; impurities >1% can skew bioactivity results .
- Structural Confirmation : Re-examine stereochemistry (e.g., chiral centers) using circular dichroism (CD) or X-ray diffraction .
Q. What strategies resolve challenges in crystallographic refinement for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement : Apply SHELXL with restraints for disordered regions (e.g., ester groups). Twinning analysis (via PLATON) may be required for non-merohedral twinning .
- Validation : Check R-factor convergence (R1 < 5%) and validate geometry with CCDC tools .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?
- Methodological Answer :
- Modification Sites : Target the pyridinyl group (e.g., introduce electron-withdrawing substituents to enhance binding) or the acetate ester (replace with bioisosteres like amides) .
- Biological Testing : Screen analogs against target panels (e.g., kinase assays, cytotoxicity models). For instance, benzoxazole-acetate hybrids show activity against A2A adenosine receptors .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
